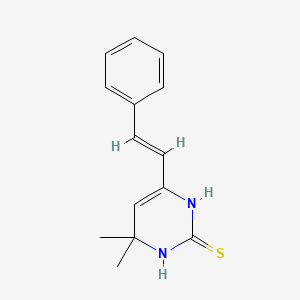![molecular formula C18H21FN4OS B5557315 N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine](/img/structure/B5557315.png)
N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from basic heterocyclic scaffolds and employing various functional group transformations. For instance, compounds with similar structural frameworks have been synthesized using techniques like the Gewald synthesis for thiophene derivatives and the Vilsmeier-Haack reaction for pyrazole carboxaldehydes, indicating the potential complexity in synthesizing such molecules (Puthran et al., 2019).
Molecular Structure Analysis
The molecular structure of related molecules has been characterized using single-crystal diffraction, revealing isostructural characteristics with specific orientations of substituent groups around the core rings. For example, certain fluorophenyl-substituted compounds exhibit planar configurations with perpendicular orientations of substituent groups, highlighting the importance of molecular geometry in understanding the compound's properties and reactivity (Kariuki et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often exploit the reactivity of functional groups attached to the heterocyclic rings. For example, reactions involving acylation, Schiff base formation, and nucleophilic substitution have been reported, leading to a variety of derivatives with potential biological activities. These reactions highlight the compound's versatility as a chemical scaffold (Puthran et al., 2019).
科学的研究の応用
Antimicrobial Activity
The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and derivatives has been explored for their antimicrobial activity. These compounds, through a multi-step synthesis involving Gewald synthesis and Vilsmeier-Haack reaction, showed excellent in vitro antimicrobial activity against various strains, underscoring the potential of such compounds in developing new antimicrobial agents (Puthran et al., 2019).
Structural Analysis and Ligand Design
N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides have been structurally characterized, revealing their potential as ligands for further chemical modifications. The geometric parameters and intramolecular interactions observed provide insights into the design of compounds with specific biological or chemical properties (Köysal et al., 2005).
Fluorescent Chemosensors
The development of efficient color-tunable 4-hydroxythiazole-based fluorophores using N-ethoxycarbonylpyrene- and perylene thioamides as building blocks highlights the application in creating fluorescent dyes. These dyes exhibit fluorescence in a broad range of wavelengths with high quantum yields, demonstrating their utility in various sensing and imaging applications (Witalewska et al., 2019).
作用機序
The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to predict the specific mechanism of action for this compound .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4OS/c1-12-17(25-11-20-12)6-7-23(2)10-13-9-21-22-18(13)15-5-4-14(24-3)8-16(15)19/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTSDFGUOHJVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCN(C)CC2=C(NN=C2)C3=C(C=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine](/img/structure/B5557232.png)
![3-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5557234.png)
![ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5557241.png)
![5-bromo-3-[(4-methylphenyl)imino]-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5557243.png)
![N-(2-{[1-(3-oxo-1-benzothien-2(3H)-ylidene)ethyl]amino}ethyl)acetamide](/img/structure/B5557247.png)


![N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5557279.png)
![4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5557281.png)


![5,6-dimethyl-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557303.png)
![(1R*,3S*)-7-{[(3,5-dimethylbenzyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5557319.png)
![2-nitro-N-[2,2,2-trichloro-1-({[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5557332.png)